Methyl 2,6-difluorophenoxyacetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8F2O3 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
methyl 2-(2,6-difluorophenoxy)acetate |
InChI |
InChI=1S/C9H8F2O3/c1-13-8(12)5-14-9-6(10)3-2-4-7(9)11/h2-4H,5H2,1H3 |
InChI Key |
SIGVLNHDSNKIKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=C(C=CC=C1F)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Methyl 2,6 Difluorophenoxyacetate and Its Analogues
Established Synthetic Pathways for Aryl Fluoroacetate (B1212596) Derivatives
The construction of aryl fluoroacetate derivatives, such as Methyl 2,6-difluorophenoxyacetate, typically relies on well-established, robust reactions that assemble the molecule from key precursors. These methods prioritize efficiency, reliability, and scalability.
Esterification Reactions for Methyl Aryl Acetates
The most direct and widely employed method for synthesizing this compound is through the esterification of 2,6-difluorophenol (B125437). The Williamson ether synthesis is a classic and highly effective approach for this transformation. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. core.ac.uk
The first step involves the deprotonation of the acidic phenolic hydroxyl group of 2,6-difluorophenol using a suitable base to form a potent nucleophile, the 2,6-difluorophenoxide anion. Subsequently, this anion attacks the electrophilic carbon of a methyl haloacetate, such as methyl bromoacetate (B1195939) or methyl chloroacetate (B1199739), displacing the halide to form the desired ether linkage. nih.gov The choice of base and solvent is critical to ensure high yields and prevent side reactions. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). nih.gov
Figure 1: General reaction scheme for the Williamson ether synthesis of this compound.Below is an interactive table detailing typical reagents and conditions for this synthesis.
| Reagent 1 (Phenol) | Reagent 2 (Ester) | Base | Solvent | Typical Conditions |
| 2,6-Difluorophenol | Methyl bromoacetate | Potassium Carbonate (K₂CO₃) | Acetone or DMF | Reflux, 4-12 hours |
| 2,6-Difluorophenol | Methyl chloroacetate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temp, 2-6 hours |
| 2,6-Difluorophenol | Methyl bromoacetate | Sodium Hydroxide (NaOH) | Water/DCM (Phase Transfer) | Room temperature, 8-16 hours |
This table presents generalized conditions for the Williamson ether synthesis. Specific yields and reaction times would be determined empirically.
Regioselective Introduction of Fluorine Atoms onto Aromatic Systems
The precise placement of fluorine atoms on an aromatic ring is a significant challenge in synthetic chemistry. Direct fluorination of benzene (B151609) or phenol (B47542) with elemental fluorine is often uncontrollable and unselective. ref.ac.uk Therefore, regioselective methods are crucial for preparing the necessary difluorinated precursors. These strategies often rely on directing groups or the use of pre-functionalized starting materials to ensure the fluorine atoms are introduced at the desired positions.
Methods for regioselective fluorination can be broadly categorized:
Programmed Fluorination: This approach uses a pre-existing functional group (like a halide or boronic acid) to direct the fluorine to a specific location.
C-H Functionalization: This involves the direct, catalyzed replacement of a C-H bond with a C-F bond, often guided by a directing group.
Benzannulation: This strategy involves constructing the fluorinated aromatic ring from smaller, fluorine-containing building blocks.
For a 2,6-disubstituted pattern, the synthesis often starts with a molecule that already contains substituents or directing groups that favor ortho-fluorination.
Precursor Synthesis: Routes to 2,6-Difluorophenol
The availability of the key precursor, 2,6-difluorophenol, is critical. Several established industrial and laboratory-scale syntheses exist for this compound.
One common route begins with 2,6-difluoroaniline . This precursor undergoes diazotization using sodium nitrite (B80452) (NaNO₂) in a strong acidic medium (e.g., sulfuric acid) at low temperatures (-5 to 0 °C) to form a diazonium salt. This intermediate is then subjected to hydrolysis (a Schiemann-like reaction variant) by heating in the presence of aqueous acid, often with a copper(II) sulfate (B86663) catalyst, to yield 2,6-difluorophenol with high purity and yield.
An alternative industrial process starts from 1,2,3-trichlorobenzene . This readily available starting material undergoes a partial halogen exchange (HALEX) reaction using potassium fluoride (B91410) (KF) at high temperatures to produce a mixture of difluorochlorobenzene isomers. Through subsequent steps involving selective reduction and amination followed by hydrolysis, the desired 2,6-difluorophenol can be obtained.
| Starting Material | Key Reagents | Key Intermediate | Typical Yield | Reference(s) |
| 2,6-Difluoroaniline | 1. NaNO₂, H₂SO₄2. H₂O, CuSO₄, Heat | 2,6-Difluorobenzenediazonium salt | ~89% | |
| 1,2,3-Trichlorobenzene | 1. KF, high temp.2. Reduction/Amination/Hydrolysis | 2,6-Difluorochlorobenzene | (Multi-step process) |
Advanced Fluorination Techniques Applied to Phenoxyacetate (B1228835) Scaffolds
While the assembly from a pre-fluorinated phenol is most common, advanced techniques could theoretically be applied to introduce fluorine atoms at a later stage, directly onto a phenoxyacetate scaffold.
Electrophilic Fluorination Approaches using N-Fluorination Reagents
Electrophilic fluorination has become a popular method for C-F bond formation due to the development of safer, more selective, and easier-to-handle reagents compared to elemental fluorine. These reagents, broadly known as N-F reagents, feature an electron-deficient fluorine atom attached to a nitrogen atom. They react with electron-rich nucleophiles, such as activated aromatic rings.
A phenoxyacetate scaffold, being an activated aromatic system, is a potential substrate for direct electrophilic fluorination. Reagents like Selectfluor® (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS) are powerful electrophilic fluorine sources. The reaction would involve the direct attack of the electron-rich phenyl ring of a substrate like methyl phenoxyacetate onto the electrophilic fluorine of the N-F reagent. The primary challenge would be achieving the desired 2,6-difluorination regioselectivity, as the phenoxyacetate group is an ortho-, para-director, which could lead to a mixture of products (2-fluoro, 4-fluoro, and 2,4-difluoro derivatives). Controlling the stoichiometry and reaction conditions would be crucial to favor the desired disubstituted product.
| N-F Reagent | Full Name | Characteristics |
| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly reactive, commercially available, crystalline solid. |
| NFSI | N-Fluorobenzenesulfonimide | Effective, stable solid, widely used for fluorinating a range of nucleophiles. |
| NFOBS | N-Fluoro-o-benzenedisulfonimide | A powerful electrophilic fluorinating agent. |
Nucleophilic Aromatic Substitution (SNAr) in Difluorophenoxyacetate Synthesis
Nucleophilic Aromatic Substitution (SNAr) offers another, albeit less direct, potential route. This reaction involves the displacement of a leaving group (typically a halide) from an aromatic ring by a nucleophile. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group.
A hypothetical SNAr strategy for this compound could involve starting with a highly fluorinated benzene ring, such as 1,2,3,5-tetrafluorobenzene. In this molecule, the fluorine atoms act as both leaving groups and activating groups. The reaction with the nucleophilic oxygen of methyl glycolate (B3277807) (or its corresponding alkoxide) could potentially displace the fluorine atom at the 1-position to form the target ether linkage. The success of this approach would depend on the relative reactivity of the different fluorine atoms on the ring and the ability to control the reaction to achieve monosubstitution.
Emerging Green Chemistry Methodologies for Fluorine Introduction
The incorporation of fluorine atoms into organic molecules is a pivotal step in the synthesis of many pharmaceuticals and agrochemicals. Traditional fluorination methods often rely on harsh reagents and conditions. However, the principles of green chemistry are driving the development of more environmentally benign alternatives.
One promising green approach is the use of solid-state mechanochemical protocols for aromatic nucleophilic fluorination. rsc.orgrsc.org This method utilizes potassium fluoride (KF) in conjunction with quaternary ammonium (B1175870) salts, avoiding the need for high-boiling, toxic solvents that are challenging to remove during purification. rsc.orgrsc.org These solid-state reactions can be conducted under ambient conditions without the requirement for inert atmospheres, making the process more energy-efficient and reducing its environmental impact. rsc.orgrsc.org Research has demonstrated that this technique can efficiently fluorinate a variety of N-heteroaryl halides within an hour, a significant improvement over solution-based methods that can take over 24 hours. rsc.org
Another avenue of green fluorination involves the development of renewable reagents. For instance, a recyclable fluorinating reagent, [IPrH][H₂F₃], has been shown to be effective for nucleophilic fluorination. acs.org After the fluorination reaction, the reagent can be isolated and regenerated using hydrofluoric acid without the need for organic solvents, contributing to a more sustainable process. acs.org This method has proven effective for the fluorination of substrates with various leaving groups, including bromides, iodides, mesylates, and tosylates. acs.org
The classic Balz-Schiemann reaction, a long-standing method for introducing fluorine into an aromatic ring, is also undergoing green modifications. tandfonline.com While traditionally hampered by the use of high temperatures and the potentially explosive nature of diazonium salts, newer protocols are being developed to mitigate these issues. tandfonline.com
Furthermore, advancements in phase-transfer catalysis (PTC) offer a greener route for synthesizing fluorinated compounds. PTC facilitates reactions between substances in immiscible phases, often allowing for the use of water instead of organic solvents and milder reaction conditions. ijche.comijche.com
Here is a summary of emerging green fluorination methodologies:
| Methodology | Key Features | Advantages |
| Solid-State Mechanochemical Fluorination | Utilizes KF and quaternary ammonium salts; solvent-free. rsc.orgrsc.org | Rapid reaction times, avoids toxic solvents, energy-efficient. rsc.orgrsc.org |
| Renewable Fluorinating Reagents | Reagents like [IPrH][H₂F₃] can be recycled. acs.org | Reduces waste, more sustainable process. acs.org |
| Modified Balz-Schiemann Reaction | Development of safer and more efficient protocols. tandfonline.com | Utilizes a well-established reaction with improved safety. tandfonline.com |
| Phase-Transfer Catalysis (PTC) | Facilitates reactions in biphasic systems, often with water. ijche.comijche.com | Milder conditions, reduced need for organic solvents. ijche.comijche.com |
Stereochemical Control and Regioselectivity in the Synthesis of Phenoxyacetate Derivatives
The synthesis of phenoxyacetate derivatives often requires precise control over stereochemistry and regioselectivity to ensure the desired biological activity and to avoid the formation of unwanted isomers.
Stereochemical Control:
The creation of chiral centers in molecules is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the two enantiomers of a chiral drug can have vastly different effects. hilarispublisher.com Enantioselective catalysis, which employs chiral catalysts to selectively produce one enantiomer, is a powerful tool for achieving this control. hilarispublisher.comvaia.com These catalysts, which can be metal complexes with chiral ligands or small organic molecules (organocatalysts), create a chiral environment that favors the formation of one enantiomer over the other. hilarispublisher.com
For the synthesis of α-chiral phenoxyacetic acid derivatives, asymmetric catalysis offers a direct route. While specific examples for this compound are not abundant in the literature, the principles of enantioselective synthesis of related α-quaternary carboxylic acid derivatives are well-established. nih.gov For instance, iridium-catalyzed allylic alkylation has been successfully used to create products with an allylic all-carbon quaternary stereocenter with high enantioselectivity. nih.gov Such methods often involve the use of chiral phosphine (B1218219) ligands to control the stereochemical outcome. nih.gov
Regioselectivity:
Regioselectivity deals with the control of the position at which a chemical bond is formed. In the context of synthesizing substituted phenoxyacetates, regioselectivity is crucial when the phenol starting material has multiple potential reaction sites. The hydroxyl group of a phenol directs electrophilic aromatic substitution to the ortho and para positions. chemrxiv.org
The alkylation of phenols, a key step in the synthesis of phenoxyacetates, can be influenced by various factors to achieve the desired regioselectivity. For instance, in the alkylation of substituted phenols, the choice of catalyst and reaction conditions can determine whether O-alkylation (ether formation) or C-alkylation (attachment to the aromatic ring) occurs. researchgate.netrepec.org Studies on the alkylation of phenols with alcohols have shown that the reaction can be selective for the ortho position, leading to products like o-cresol (B1677501) and 2,6-xylenol. researchgate.net
For the O-alkylation of phenols with multiple hydroxyl groups or other reactive sites, protecting groups can be employed to block unwanted reactions. Furthermore, the inherent electronic and steric properties of the substituents on the phenol ring play a significant role in directing the regioselectivity of the reaction. chemrxiv.org For example, the presence of bulky substituents can sterically hinder reaction at adjacent positions. chemrxiv.org
Phase-transfer catalysis (PTC) has also been shown to be an effective methodology for controlling the regioselectivity in the synthesis of phenoxyacetates. By facilitating the reaction at the interface between two immiscible phases, PTC can lead to higher yields and selectivity for the desired product. ijche.comijche.com
The following table summarizes key strategies for stereochemical and regiochemical control:
| Control Type | Strategy | Application in Phenoxyacetate Synthesis |
| Stereochemical | Enantioselective Catalysis (chiral metal complexes, organocatalysts) hilarispublisher.comvaia.com | Synthesis of specific enantiomers of α-aryloxyacetic acid derivatives. nih.gov |
| Regiochemical | Directing effects of substituents, use of protecting groups. chemrxiv.org | Selective O-alkylation of substituted phenols. researchgate.netrepec.org |
| Regiochemical | Phase-Transfer Catalysis (PTC) ijche.comijche.com | Improved selectivity and yield in the etherification reaction. ijche.comijche.com |
Reaction Mechanisms and Chemical Reactivity of Methyl 2,6 Difluorophenoxyacetate
Mechanistic Investigations of Ester Hydrolysis and Transesterification Reactions
The ester group in Methyl 2,6-difluorophenoxyacetate is susceptible to hydrolysis and transesterification reactions, common pathways for ester transformation.
Ester Hydrolysis: Under aqueous acidic or basic conditions, the ester can be hydrolyzed to yield 2,6-difluorophenoxyacetic acid and methanol (B129727). The mechanism typically proceeds through a nucleophilic acyl substitution. In basic hydrolysis (saponification), a hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the departure of the methoxide leaving group, which is then protonated by the newly formed carboxylic acid.
Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products.
The presence of the electron-withdrawing fluorine atoms on the phenyl ring can influence the rate of these reactions by affecting the electrophilicity of the carbonyl carbon.
Aromatic Substitution Reactions: Electrophilic and Nucleophilic Pathways on the Difluorinated Phenyl Ring
The difluorinated phenyl ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the fluorine substituents significantly influence the ring's reactivity and the orientation of incoming groups.
Electrophilic Aromatic Substitution (SEAr): The fluorine atoms are deactivating groups for electrophilic aromatic substitution due to their high electronegativity, which withdraws electron density from the ring, making it less nucleophilic. wikipedia.orgmsu.edu However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, stabilizing the cationic intermediate (arenium ion) formed during the attack at these positions. uci.edu Given that the 2 and 6 positions are already substituted, electrophilic attack would be directed to the para position (position 4). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org
Interactive Data Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Type | Activating/Deactivating | Directing Effect | Examples |
| Activating | Activating | Ortho, Para | -NH2, -OH, -OR, -Alkyl |
| Deactivating (Halogens) | Deactivating | Ortho, Para | -F, -Cl, -Br, -I |
| Deactivating | Deactivating | Meta | -NO2, -SO3H, -CN, -C=O |
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic aromatic substitution. libretexts.org This type of reaction is facilitated by the ability of the fluorine atoms to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org For SNAr to occur, a good leaving group (in this case, one of the fluoride (B91410) ions) and a strong nucleophile are required. The reaction proceeds via an addition-elimination mechanism. The presence of the second fluorine atom and the phenoxyacetate (B1228835) group further influences the regioselectivity of the nucleophilic attack.
C-F Bond Stability and Defluorination Mechanisms in Fluorinated Aryl Ethers
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. nih.govnih.gov However, under certain conditions, C-F bond cleavage, or defluorination, can occur.
The stability of the C-F bond in this compound is influenced by both electronic and steric factors.
Electronic Factors: The high electronegativity of fluorine creates a strong, polarized C-F bond. The presence of multiple fluorine atoms on the aromatic ring can make the C-F bonds more susceptible to cleavage under certain reductive conditions. Electron-donating groups on the ring would generally destabilize the C-F bond, while electron-withdrawing groups tend to stabilize it.
Steric Factors: The steric environment around the C-F bond can also play a role. Bulky neighboring groups can hinder the approach of reagents that might facilitate C-F bond cleavage. In this compound, the phenoxyacetate group at the 1-position provides some steric hindrance.
Several mechanisms can lead to the release of fluoride ions from fluorinated aryl ethers.
Reductive Defluorination: This is a common pathway where an electron is transferred to the aromatic ring, forming a radical anion. rsc.orgthe-innovation.org This intermediate can then expel a fluoride ion to form an aryl radical, which can subsequently be reduced and protonated. rsc.org This process can be initiated electrochemically or by using chemical reducing agents. rsc.org
Nucleophilic Aromatic Substitution: As discussed in section 3.2, a strong nucleophile can displace a fluoride ion from the activated aromatic ring.
Oxidative Defluorination: In some biological or advanced oxidation processes, enzymatic or radical-mediated oxidation of the aromatic ring can lead to the formation of intermediates that subsequently eliminate fluoride. For instance, certain oxygenase enzymes can hydroxylate the aromatic ring, leading to the spontaneous elimination of a fluoride ion. nih.gov
Exploration of Radical Reactions Involving this compound
The difluorinated phenyl ring and the ester group can both participate in radical reactions.
Aryl Radical Formation: As mentioned in the context of reductive defluorination, the formation of an aryl radical is a key step. rsc.orgnih.gov This radical can then undergo various reactions, such as hydrogen atom abstraction to form the defluorinated product or reaction with other radical species.
Radical Addition to the Aromatic Ring: While less common than electrophilic substitution, radical species can add to the aromatic ring. The presence of fluorine atoms can influence the regioselectivity of such additions.
Reactions at the Ester Group: The α-carbon of the ester (the carbon adjacent to the carbonyl group) can be a site for radical abstraction, leading to the formation of a radical that can then undergo further reactions.
Computational Elucidation of Reaction Transition States and Pathways
Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for investigating the reaction mechanisms of molecules like this compound. nih.govnih.gov
Transition State Analysis: Computational methods can be used to calculate the structures and energies of transition states for various reactions, such as ester hydrolysis, and electrophilic and nucleophilic aromatic substitution. This provides insight into the reaction kinetics and helps to determine the most favorable reaction pathways.
Reaction Coordinate Mapping: By mapping the entire reaction coordinate, from reactants to products through the transition state, a detailed understanding of the energy profile of a reaction can be obtained.
Predicting Spectroscopic Properties: Computational chemistry can also be used to predict spectroscopic properties, such as NMR chemical shifts, which can aid in the identification of reaction intermediates and products. nih.gov For instance, computed 19F NMR shifts can be compared with experimental data to confirm the structures of fluorinated compounds. nih.gov Studies have shown that gas-phase calculations can be more accurate than solvation models for predicting 19F NMR shifts. nih.gov
Interactive Data Table: Computationally Predicted vs. Experimental 19F NMR Shifts
| Compound | Computational Method | Calculated Shift (ppm) | Experimental Shift (ppm) | Error (ppm) |
| Hexafluorobenzene | DFT | -164.9 (Reference) | -164.9 (Reference) | 0.0 |
| Saflufenacil | DFT | -62.5 | -62.1 | 0.4 |
| Sulfoxaflor | DFT | -118.2 | -117.5 | 0.7 |
| Fluoxetine | DFT | -93.1 | -92.5 | 0.6 |
These computational approaches provide invaluable details about the electronic structure and reactivity of this compound, complementing experimental studies. emerginginvestigators.org
Advanced Spectroscopic and Analytical Characterization Methodologies in Difluorophenoxyacetate Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)
High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of methyl 2,6-difluorophenoxyacetate, providing precise information about the hydrogen, carbon, and fluorine environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester. The aromatic protons, typically found in the range of 6.9-7.5 ppm, would appear as a complex multiplet due to coupling with the adjacent fluorine atoms. The methylene protons of the -OCH₂- group would likely present as a singlet or a finely coupled triplet around 4.7 ppm. The methyl protons of the ester group (-OCH₃) would appear as a sharp singlet further upfield, typically around 3.8 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The carbonyl carbon of the ester group is expected to have a chemical shift in the downfield region, around 168 ppm. The carbon atoms of the aromatic ring directly bonded to fluorine would show characteristic splitting due to C-F coupling and would appear in the range of 150-160 ppm. The other aromatic carbons would resonate between 110 and 130 ppm. The methylene carbon of the phenoxyacetate (B1228835) moiety would be observed around 65 ppm, and the methyl carbon of the ester would be found at approximately 52 ppm.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms on the aromatic ring. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atoms. Coupling between the fluorine atoms and the ortho-protons on the aromatic ring would result in a triplet fine structure for the fluorine signal. The large chemical shift range of ¹⁹F NMR provides high sensitivity to subtle structural changes. chemicalbook.com
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~7.2 - 7.0 | m | - | Ar-H |
| ¹H | ~4.7 | s | - | O-CH₂ |
| ¹H | ~3.8 | s | - | O-CH₃ |
| ¹³C | ~168 | s | - | C=O |
| ¹³C | ~158 (d) | d | J(C,F) ≈ 250 | C-F |
| ¹³C | ~125 (t) | t | J(C,F) ≈ 10 | C-H (ortho to O) |
| ¹³C | ~112 (d) | d | J(C,F) ≈ 20 | C-H (para to O) |
| ¹³C | ~115 (t) | t | J(C,F) ≈ 5 | C-O |
| ¹³C | ~65 | s | - | O-CH₂ |
| ¹³C | ~52 | s | - | O-CH₃ |
| ¹⁹F | ~ -120 | t | J(F,H) ≈ 7 | Ar-F |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of this compound. This technique provides an exact mass measurement with high accuracy, allowing for the unambiguous confirmation of the molecular formula, C₉H₈F₂O₃.
Electron ionization (EI) is a common technique used in conjunction with HRMS. The resulting mass spectrum would show the molecular ion peak [M]⁺ at the calculated exact mass. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation pathways for this compound would likely involve:
Loss of the methoxy (B1213986) group (-OCH₃): leading to a fragment ion at [M - 31]⁺.
Loss of the carbomethoxy group (-COOCH₃): resulting in a fragment at [M - 59]⁺.
Cleavage of the ether bond: generating a 2,6-difluorophenoxy radical and a corresponding cation.
Rearrangement reactions: such as McLafferty rearrangement, if applicable.
Analysis of these fragmentation patterns, aided by the high resolution of the instrument, allows for the confirmation of the connectivity of the atoms within the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups and analyze the vibrational modes of this compound.
IR Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the ester and ether functional groups. A prominent C=O stretching vibration for the ester will be observed in the region of 1750-1730 cm⁻¹. The C-O stretching vibrations of the ester and the aryl ether will appear in the 1300-1000 cm⁻¹ range. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups will be observed in the 3000-2850 cm⁻¹ region. The C-F stretching vibrations typically appear as strong bands in the 1350-1150 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum, appearing in the 1600-1400 cm⁻¹ region. The symmetric stretching vibrations of non-polar bonds, which may be weak in the IR spectrum, can be more intense in the Raman spectrum. Analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. nih.gov
Table 2: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Functional Group |
|---|---|---|---|
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | Aromatic Ring |
| C-H stretch (aliphatic) | 3000-2850 | 3000-2850 | -CH₂, -CH₃ |
| C=O stretch | 1750-1730 | 1750-1730 | Ester |
| C=C stretch (aromatic) | 1600-1450 | 1600-1450 | Aromatic Ring |
| C-F stretch | 1350-1150 | 1350-1150 | Aryl Fluoride (B91410) |
| C-O stretch (ester) | 1300-1200 | 1300-1200 | Ester |
| C-O stretch (ether) | 1275-1200 | 1275-1200 | Aryl Ether |
Note: These are predicted frequency ranges and the exact values can vary.
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC)
Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly used method for the analysis of moderately polar compounds like this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely provide good separation. A UV detector, set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm), would be suitable for detection. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification and quantification. This technique is particularly useful for analyzing reaction mixtures and for quality control of the final product. researchgate.netscielo.br
Gas Chromatography (GC): Due to its volatility, this compound is also amenable to analysis by gas chromatography. A capillary column with a non-polar or moderately polar stationary phase would be appropriate. Flame Ionization Detection (FID) is a common detector for organic compounds and would provide high sensitivity. The retention time in GC is a key parameter for identification. GC can be particularly effective in separating volatile impurities and isomers with different boiling points. scielo.br
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide highly accurate bond lengths, bond angles, and torsional angles.
This technique would confirm the planar structure of the benzene (B151609) ring and the geometry around the ester and ether linkages. Furthermore, it would reveal the conformation of the molecule in the crystal lattice and provide insights into intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of the molecules in the solid state. While no crystal structure for this compound is currently available in the public domain, this technique remains the gold standard for unambiguous structural determination.
Theoretical and Computational Studies on Methyl 2,6 Difluorophenoxyacetate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. This approach allows for a favorable balance between accuracy and computational cost, making it suitable for studying a wide range of molecular systems.
Table 1: Examples of Molecular Properties Calculable via DFT
| Property | Description | Potential Insight for Methyl 2,6-difluorophenoxyacetate |
| Total Energy | The total electronic energy of the molecule in its optimized state. | Provides a measure of the molecule's thermodynamic stability. |
| Dipole Moment | A measure of the overall polarity of the molecule resulting from the separation of positive and negative charges. | Indicates how the molecule would interact with polar solvents and external electric fields. |
| Vibrational Frequencies | The frequencies at which the molecule's bonds stretch, bend, and twist. | These frequencies correspond to peaks in an infrared (IR) or Raman spectrum, allowing for theoretical spectra to be compared with experimental results for structural confirmation. |
| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Helps identify which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic), which is key to predicting reactivity. |
Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)
Building upon the DFT calculations, Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses provide visual and quantitative insights into a molecule's reactive behavior.
Molecular Electrostatic Potential (MEP): The MEP is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for predicting how a molecule will be recognized by another chemical species. The map is color-coded to indicate different regions of charge distribution:
Red/Yellow: Regions of negative potential, rich in electrons. These are the most likely sites for an electrophilic attack (attack by a positively charged or electron-poor species).
Blue: Regions of positive potential, poor in electrons. These are susceptible to nucleophilic attack (attack by a negatively charged or electron-rich species).
Green: Regions of neutral or near-zero potential.
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ester and ether groups, as well as the fluorine atoms, indicating their role as potential sites for hydrogen bonding or interaction with electrophiles. The hydrogen atoms of the methyl group would likely show positive potential.
Frontier Molecular Orbitals (FMO): The FMO theory focuses on the two most important orbitals involved in chemical reactions: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.
The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited. For this compound, calculating the energies of the HOMO, LUMO, and the gap would provide a quantitative measure of its electronic excitability and reactivity.
Table 2: Hypothetical FMO Data for a Generic Molecule
| Parameter | Energy (eV) | Implication |
| E(HOMO) | -6.5 | Energy of the highest occupied molecular orbital. |
| E(LUMO) | -1.2 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | 5.3 | A larger gap suggests higher kinetic stability. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes a molecule's electronic properties in a static state, Molecular Dynamics (MD) simulations are used to study its motion and behavior over time. MD simulations model a system of atoms and molecules by solving Newton's equations of motion, providing a "movie" of how the system evolves.
For this compound, an MD simulation would reveal its conformational flexibility. The molecule has several rotatable bonds (e.g., around the ether oxygen and the ester group). An MD simulation could explore the different spatial arrangements (conformers) the molecule can adopt and determine their relative stabilities and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its ability to interact with other molecules, such as a solvent or a biological receptor.
Furthermore, MD simulations can model how this compound interacts with its environment. By placing the molecule in a simulation box with solvent molecules (like water or an organic solvent), one can study solvation effects, diffusion rates, and the formation of intermolecular interactions like hydrogen bonds.
In Silico Prediction of Reactivity and Selectivity in Organic Transformations
In silico methods use computational chemistry to predict the outcome of chemical reactions. The electronic properties derived from DFT calculations, such as atomic charges, MEP maps, and FMO analysis, are directly applicable here.
For this compound, these computational tools could predict:
Reactivity: By identifying the most electron-rich and electron-poor sites, one can predict where the molecule is most likely to react. For example, the carbonyl carbon of the ester group is an electrophilic site, while the oxygen atoms are nucleophilic. The FMO energies can help predict its reactivity in pericyclic reactions.
Selectivity: In molecules with multiple potential reaction sites, computational models can help predict which site will be favored. For instance, in an aromatic substitution reaction on the benzene (B151609) ring, DFT calculations could predict whether an incoming electrophile would preferentially add to the ortho, meta, or para positions relative to the existing substituent.
Computational Approaches for Predicting Molecular Interactions and Potential Biological Targets
Computational biology and chemistry offer powerful tools to predict how a small molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids. These methods are central to modern drug discovery.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The goal is to find the binding mode with the lowest free energy, which represents the most stable and likely binding configuration.
If one were to investigate the potential biological activity of this compound, molecular docking would be a primary tool. The process involves:
Obtaining the 3D structure of a target protein of interest from a database like the Protein Data Bank.
Using a docking program to systematically place the 3D structure of this compound into the protein's active or binding site.
Scoring the different poses to estimate the binding affinity (e.g., in kcal/mol). A lower binding energy generally suggests a stronger interaction.
The results would produce a ligand-protein interaction profile, detailing the specific interactions that stabilize the complex. This includes identifying hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's amino acid residues. Such a profile is invaluable for hypothesizing a mechanism of action and for guiding the design of more potent or selective analogs.
Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling represent powerful computational tools in modern drug discovery and development. These methodologies are applied to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures. While specific, in-depth QSAR studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of these techniques can be applied to understand its potential biological interactions and guide the design of new, related compounds.
The core of chemoinformatics in this context involves the calculation of a wide array of molecular descriptors for this compound. These descriptors quantify various aspects of the molecule's structure and properties, which can then be correlated with its biological activity. Such studies are crucial for building predictive QSAR models.
Molecular Descriptors in Chemoinformatics
A comprehensive chemoinformatic analysis of this compound would involve the calculation of numerous descriptors, which are broadly categorized as follows:
1D Descriptors: These are the most straightforward descriptors and include basic molecular properties like molecular weight, atom count, and the number of specific bonds.
2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Balaban J index), molecular connectivity indices, and counts of specific structural fragments.
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and provide insights into its shape, volume, and surface area. Examples include the solvent-accessible surface area (SASA) and molecular volume.
Physicochemical Descriptors: These relate to the compound's behavior in different chemical environments and include properties like the logarithm of the partition coefficient (logP), which indicates lipophilicity, and the topological polar surface area (TPSA), which is related to a molecule's ability to permeate cell membranes.
A hypothetical set of calculated chemoinformatic descriptors for this compound is presented in the table below. These values are representative of what would be calculated using standard computational chemistry software and form the basis of any QSAR study.
| Descriptor Category | Descriptor Name | Hypothetical Value | Significance in QSAR Modeling |
| Constitutional (1D) | Molecular Weight | 202.15 g/mol | Influences transport properties and can be related to the size of the binding pocket. |
| Number of Heavy Atoms | 14 | A basic descriptor of molecular size. | |
| Number of Aromatic Rings | 1 | Indicates potential for π-π stacking interactions with biological targets. | |
| Topological (2D) | Balaban J Index | 2.87 | A measure of the topological shape and branching of the molecule. |
| Rotatable Bond Count | 4 | Relates to the conformational flexibility of the molecule. | |
| Physicochemical | LogP (Octanol-Water Partition Coeff.) | 2.15 | A key indicator of the molecule's lipophilicity and ability to cross biological membranes. |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | Correlates with passive molecular transport through membranes and bioavailability. | |
| 3D Descriptors | Solvent-Accessible Surface Area (SASA) | 350.5 Ų | Represents the surface area of the molecule accessible to a solvent. |
| Molecular Volume | 180.2 ų | Describes the volume occupied by the molecule, important for receptor fit. |
QSAR Modeling Approach
A QSAR study for a series of compounds including this compound would typically follow these steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled. This would include this compound as one of the data points.
Descriptor Calculation: For each compound in the series, a wide range of molecular descriptors, such as those listed in the table above, would be calculated.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable).
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
For instance, in studies of related phenoxyacetamide derivatives, QSAR models have been developed to predict their activity as monoamine oxidase (MAO) inhibitors. These studies often reveal that descriptors related to molecular weight, lipophilicity (logP), and electronic properties are crucial for activity. A hypothetical QSAR model for a series of compounds including this compound might take the form of an equation like:
Biological Activity = c₀ + c₁(LogP) + c₂(TPSA) + c₃(Molecular Volume)*
Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.
While specific QSAR models for this compound are not readily found, the established methodologies provide a clear framework for how its structural and physicochemical properties can be quantitatively linked to its biological function.
Applications of Methyl 2,6 Difluorophenoxyacetate in Chemical Research
Utility as a Building Block in Complex Organic Synthesis
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, binding affinity, and lipophilicity. However, specific examples of Methyl 2,6-difluorophenoxyacetate as a starting material in complex organic synthesis are not extensively documented.
Synthesis of Fluorinated Heterocyclic Compounds and Bioisosteres
Fluorinated heterocyclic compounds are a cornerstone of modern drug discovery. The synthesis of such structures often relies on the use of versatile fluorinated building blocks. While general methods for the synthesis of fluorinated heterocycles are abundant, direct application of this compound in these syntheses is not a common theme in the current body of research. The reactivity of the ester and the difluoro-substituted aromatic ring could theoretically be exploited in various cyclization and functionalization reactions, but specific methodologies and resulting compound classes have not been detailed.
Precursor in the Synthesis of Structurally Complex Bioactive Molecules
The synthesis of complex bioactive molecules often requires carefully chosen starting materials that introduce key structural motifs. The 2,6-difluorophenoxy group present in this compound could serve as a valuable component in the design of new therapeutic agents. However, there is a lack of published research that explicitly demonstrates the conversion of this specific ester into more complex, biologically active molecules.
Role in the Development of Fluorine-Containing Materials and Polymers
Fluoropolymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. The development of new fluorine-containing materials often involves the polymerization of fluorinated monomers. While the structure of this compound suggests potential as a monomer or a modifying agent in polymer synthesis, there are no prominent studies detailing its use in the creation of novel polymers or materials.
Exploration as a Chemical Probe in Biological Systems and Chemical Biology Research
Chemical probes are essential tools for elucidating biological pathways and identifying new drug targets. The unique properties of fluorine can be advantageous in the design of such probes. However, the exploration of this compound or its direct derivatives as chemical probes in biological systems has not been a significant focus of research to date.
Methodologies for Biological Target Identification and Mechanism of Action Studies
Advanced techniques in chemical biology are used to identify the biological targets of small molecules and to understand their mechanisms of action. There is no available data to suggest that this compound has been utilized in such studies.
Probing Molecular Interactions with Enzymes and Receptors
The specific interactions of small molecules with biological macromolecules like enzymes and receptors are fundamental to drug action. The difluorinated phenyl ring of this compound could potentially engage in unique interactions within a protein binding site. However, specific research detailing the use of this compound to probe such molecular interactions is not present in the scientific literature.
Following a comprehensive search, it has been determined that there is a lack of specific published research literature focusing on the metabolic transformations and the direct contributions to fundamental organofluorine chemistry of the compound This compound .
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the provided outline for this specific chemical. The available scientific literature does not appear to contain detailed studies on its metabolic pathways or its explicit use as a tool in fundamental chemical research.
To provide a scientifically sound and verifiable article, the content must be based on existing research. In the absence of such data for this compound, any attempt to detail its metabolic fate or research applications would be speculative and would not meet the required standards of accuracy and evidence-based reporting.
Further research on related fluorinated compounds could provide general insights into how a molecule like this compound might behave. For instance, studies on similar esters often point towards metabolic pathways involving ester hydrolysis mediated by carboxylesterases, and the presence of a fluorinated aromatic ring suggests potential for oxidative metabolism by Cytochrome P450 (CYP) enzymes. However, without specific studies on this compound, discussing these possibilities would be a generalization and not a factual account of its specific behavior.
Similarly, while the synthesis and reactivity of fluorinated compounds are cornerstones of organofluorine chemistry, the specific role and contribution of this compound to this field are not documented in the available literature.
For these reasons, the generation of the requested article cannot be completed at this time.
Future Directions and Emerging Research Avenues for Difluorophenoxyacetate Chemistry
Development of Novel and Sustainable Synthetic Routes to Fluorinated Phenoxyacetates
The synthesis of organofluorine compounds is undergoing a green transformation, moving away from harsh reagents toward more environmentally benign and efficient methods. dntb.gov.uatandfonline.comdovepress.com Future efforts for synthesizing compounds like Methyl 2,6-difluorophenoxyacetate will likely focus on several key areas:
Enzymatic and Chemo-enzymatic Strategies: Nature's toolkit for creating carbon-fluorine bonds is limited, but the discovery of the fluorinase enzyme has opened the door to biocatalysis. nih.govtib.eu A powerful strategy combines the high selectivity of enzymes, such as cytochrome P450 for hydroxylation at unactivated positions, with subsequent chemical fluorination. nih.gov This chemo-enzymatic approach allows for the precise installation of fluorine atoms at sites that are difficult to access through traditional synthesis. nih.gov Researchers are exploring a variety of enzymes, including dehalogenases, lipases, and polyketide synthases, to create fluorinated molecules under mild conditions. nih.govnih.gov
Flow Chemistry: Continuous flow processes offer enhanced safety, efficiency, and scalability compared to traditional batch methods, making them an attractive platform for fluorination reactions. numberanalytics.com
Safer Fluorinating Agents: There is a continuous drive to develop new fluorinating agents that are less toxic, easier to handle, and more selective than traditional reagents like elemental fluorine. numberanalytics.comchinesechemsoc.org This includes the use of bench-stable electrophilic sources like Selectfluor and N-fluorobenzenesulfonimide (NFSI). numberanalytics.com
Electrochemical Synthesis: Using electricity to drive fluorination reactions is an emerging green method that can reduce waste and offer a more energy-efficient pathway compared to conventional chemical synthesis. numberanalytics.comchinesechemsoc.org
Integration of Advanced Computational Methods for Predictive Design and Discovery
Computational chemistry has become an indispensable tool in modern research, enabling the design and prediction of molecular properties before embarking on lengthy synthetic work. nih.gov For difluorophenoxyacetates, these methods are crucial for accelerating discovery.
Predictive Spectroscopy: A significant challenge in organofluorine chemistry is the unambiguous characterization of products. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a powerful technique, but spectra can be difficult to interpret. nih.gov Density Functional Theory (DFT) calculations are now widely used to predict ¹⁹F NMR chemical shifts with a high degree of accuracy, helping to confirm structures and assign shifts to specific fluorine atoms in a molecule. nih.govacs.orgrsc.org This predictive power is essential for the reliable identification of isomers of compounds like this compound.
Molecular Design and Property Prediction: DFT and other computational methods can predict how fluorination will affect a molecule's structure, electronic properties, and stability. nih.govacs.org For instance, models can evaluate the impact of fluorine substitution on the semiconducting properties of polymers or the stability of different molecular conformations. nih.govacs.org This allows for the in silico screening of novel difluorophenoxyacetate derivatives for desired characteristics, whether for materials science or biological applications, thereby guiding synthetic efforts toward the most promising candidates. numberanalytics.com
Table 1: Performance of Selected DFT Methods in Predicting ¹⁹F NMR Chemical Shifts for Fluorinated Aromatics
This table illustrates the accuracy of different Density Functional Theory (DFT) methods and basis sets for predicting ¹⁹F NMR chemical shifts, a key tool in the characterization of compounds like this compound. The Mean Absolute Deviation (MAD) and Maximum Error indicate the method's predictive accuracy against experimental data.
| DFT Functional/Basis Set Combination | Mean Absolute Deviation (MAD, ppm) | Maximum Error (ppm) | Source |
|---|---|---|---|
| B3LYP/6-31G | 4.0 | 28.0 | nih.gov |
| B3LYP/6-31+G(d,p) | 2.1 | 6.5 | nih.govacs.org |
| B3LYP/6-311+G(2d,p) | 1.7 | 6.6 | nih.govacs.org |
| ωB97XD/aug-cc-pvdz | N/A (RMS Error: 3.57 ppm) | N/A | rsc.org |
Exploration of New Catalytic Systems for Direct C-H Fluorination of Phenoxyacetates
One of the most sought-after transformations in organic synthesis is the direct conversion of a carbon-hydrogen (C-H) bond into a carbon-fluorine (C-F) bond. sciencesconf.org This approach avoids pre-functionalization steps, making synthesis more atom-economical and efficient. For phenoxyacetates, this means potentially fluorinating the aromatic ring directly.
Palladium-Catalyzed Fluorination: Palladium catalysis is a leading strategy for C-H functionalization. acs.org Recent breakthroughs have shown that palladium catalysts can facilitate the electrophilic fluorination of arenes that are typically unreactive towards mild fluorinating reagents. nih.govrepec.org This is achieved through a novel catalytic mode where a reactive metal-fluoride electrophile is generated in situ. nih.gov While the ether group in a phenoxyacetate (B1228835) is a weak directing group, methods are being developed for the C-H functionalization of aryl ethers, suggesting this is a viable future direction. nih.gov
Photochemical and Electrophotocatalytic Methods: Visible-light photoredox catalysis has emerged as a powerful tool for activating C-H bonds. beilstein-journals.org Catalyst-free photochemical methods have been developed for the fluorination of C-H bonds in aromatic carbonyl compounds, which share some electronic similarities with phenoxyacetates. chemrxiv.org Furthermore, electrophotocatalytic strategies are being developed for the highly regioselective C-H functionalization of ethers, demonstrating a path towards selectively modifying the position alpha to the ether oxygen. nih.govrsc.org
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology
The unique properties imparted by fluorine atoms make difluorophenoxyacetate structures attractive scaffolds for interdisciplinary applications. numberanalytics.comnih.govelsevierpure.com
Materials Science: Fluorinated polymers are renowned for their chemical inertness, thermal stability, and low surface energy. sciengine.comnih.gov Incorporating a difluorophenoxyacetate moiety into a polymer backbone, for example via copolymerization of a corresponding fluorinated acrylate (B77674) monomer, could lead to new materials with tailored properties. sciengine.commdpi.com Such polymers could find use in high-performance coatings, advanced electronics, or energy storage applications. sciengine.comclemson.edursc.org
Chemical Biology: The introduction of fluorine can significantly alter the biological properties of a molecule, enhancing metabolic stability or binding affinity. beilstein-journals.orgnih.gov Difluorophenoxyacetate derivatives could be explored as building blocks for new pharmaceuticals or agrochemicals. nih.gov Moreover, the ¹⁹F nucleus serves as an excellent handle for NMR studies in biological systems and as an imaging agent in Positron Emission Tomography (PET) when using the ¹⁸F isotope. tib.eubeilstein-journals.org The development of fluorinated fluorescent probes for detecting specific analytes within cells is another active area where such scaffolds could be employed. rsc.orgnih.govescholarship.org The ability to use techniques like position-specific isotope analysis can also help in tracking these molecules in biological or environmental systems. acs.org
Q & A
What are the common synthesis routes for Methyl 2,6-difluorophenoxyacetate, and how can researchers optimize yield and purity?
Basic Research Question
A typical synthesis involves esterification of 2,6-difluorophenoxyacetic acid with methanol under acidic catalysis. For example, analogous procedures (e.g., for 2,4-dichlorophenoxy acetate) dissolve the acid in methanol with concentrated sulfuric acid, followed by reflux and recrystallization . To optimize yield, researchers should monitor reaction time and temperature, as over-refluxing may degrade the ester. Purity can be enhanced via vacuum distillation or column chromatography, as suggested for structurally similar fluorinated esters .
Advanced Research Question
Advanced optimization includes using microwave-assisted synthesis to reduce reaction time and improve selectivity. Fluorinated intermediates (e.g., ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate) highlight the importance of controlling stoichiometry and protecting groups to minimize side reactions . Characterization via H/F NMR and LC-MS/MS (as applied to perfluorinated compounds) ensures structural fidelity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
